REACTION_CXSMILES
|
[CH3:1][N:2]([CH2:4][C:5]1[CH:6]=[C:7]([NH:11]CC2C=CC(OC)=CC=2)[CH:8]=[N:9][CH:10]=1)[CH3:3]>C(O)(C(F)(F)F)=O>[CH3:3][N:2]([CH2:4][C:5]1[CH:6]=[C:7]([NH2:11])[CH:8]=[N:9][CH:10]=1)[CH3:1]
|
Name
|
5-((dimethylamino)methyl)-N-(4-methoxybenzyl)pyridin-3-amine
|
Quantity
|
0.15 g
|
Type
|
reactant
|
Smiles
|
CN(C)CC=1C=C(C=NC1)NCC1=CC=C(C=C1)OC
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The TFA was removed
|
Type
|
ADDITION
|
Details
|
the residue was treated with 7N ammonia in MeOH/chloroform mixture (7/93)
|
Type
|
CONCENTRATION
|
Details
|
concentrated again to a residue
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash silica gel chromatography
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CN(C)CC=1C=C(C=NC1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.29 mmol | |
AMOUNT: MASS | 0.044 g | |
YIELD: PERCENTYIELD | 52% | |
YIELD: CALCULATEDPERCENTYIELD | 51.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |